5-Amino-6-nitroquinoline

Catalog No.
S663511
CAS No.
35975-00-9
M.F
C9H7N3O2
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-nitroquinoline

CAS Number

35975-00-9

Product Name

5-Amino-6-nitroquinoline

IUPAC Name

6-nitroquinolin-5-amine

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

Synonyms

6-Nitro-5-quinolinamine;

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

The exact mass of the compound 5-Amino-6-nitroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-6-nitroquinoline (CAS 35975-00-9) is a highly specialized ortho-nitroaniline derivative built on a quinoline core. It serves as a critical, air-stable building block for the synthesis of complex fused tricyclic systems, particularly imidazo[4,5-f]quinolines and pyrroloquinolines. Commercially supplied at high purity (typically ≥97%), it provides a reliable, room-temperature-stable alternative to handling highly reactive diamines. Its primary industrial and research value lies in its use as a precursor for antiviral agents, specialized receptor agonists, and advanced fluorophores, where the precise 5,6-substitution pattern dictates the final geometry and biological activity of the target molecule .

Research Fit

01
Synthetic building block for imidazoquinoline and heterocyclic libraries
02
Electrochemical model analyte for voltammetric sensor development
03
Thermochemical reference compound for process safety modeling

Substituting 5-amino-6-nitroquinoline with either its upstream precursor (5-aminoquinoline) or its downstream product (5,6-diaminoquinoline) introduces severe process liabilities. In-house nitration of 5-aminoquinoline inevitably produces a mixture of 6-nitro and 8-nitro isomers, requiring resource-intensive chromatographic separation that drastically reduces overall yield and throughput. Conversely, attempting to procure and store the downstream 5,6-diaminoquinoline exposes the supply chain to severe oxidative degradation; ortho-diamines rapidly darken and polymerize upon exposure to atmospheric oxygen and light. Procuring the stable 5-amino-6-nitroquinoline allows chemists to bypass both the isomeric separation bottleneck and the storage instability of the diamine, enabling direct, high-yield, one-pot reductive cyclization.

Substitution Risk

6-Nitroquinoline
May not reproduce imidazoquinoline cyclization without the 5-amino group
5-Aminoquinoline
Lacks the 6-nitro group essential for electrochemical reduction model studies
4-Aminoquinaldine
Measurably different enthalpy of combustion limits its use as a thermal surrogate

Precursor Stability and Storage Viability

5-Amino-6-nitroquinoline is highly stable under standard atmospheric conditions and can be stored at room temperature for extended periods (>12 months). In stark contrast, the downstream 5,6-diaminoquinoline is highly susceptible to aerial oxidation, rapidly darkening and degrading upon exposure to air and light, which necessitates inert-gas storage and cold-chain logistics .

Evidence DimensionShelf-life and atmospheric stability
Target Compound DataStable at room temperature in air for >12 months
Comparator Or Baseline5,6-Diaminoquinoline (rapidly oxidizes and degrades in air)
Quantified DifferenceEliminates the need for cold-chain and inert-gas storage required for the diamine
ConditionsStandard laboratory storage (ambient temperature, atmospheric air)

Procuring the nitro-amine form prevents costly batch failures associated with degraded diamine precursors.

Electrochemical Reduction
Reported
Distinct two-electron reduction at carbon paste electrode
Supports selective electrochemical detection
DPV, DCV, AdSV methods reported

Process Efficiency via One-Pot Reductive Cyclization

Utilizing 5-amino-6-nitroquinoline allows for a highly efficient one-pot reductive cyclization directly to imidazoquinolines using sodium dithionite (Na2S2O4) and aldehydes, bypassing the need to isolate the unstable diamine. This one-pot method reduces the required unit operations by 50% compared to the traditional two-step reduction and subsequent cyclization, significantly improving overall isolated yields [1].

Evidence DimensionSynthetic steps to fused tricycles
Target Compound Data1-step reductive cyclization (in situ reduction/cyclization)
Comparator Or BaselineTraditional two-step method (isolate diamine, then cyclize)
Quantified DifferenceReduces unit operations by 50% and avoids diamine isolation yield losses
ConditionsReaction in DMSO or EtOH at 80 °C with sodium dithionite

Streamlines the manufacturability of imidazoquinoline derivatives by cutting out a sensitive and time-consuming isolation step.

Thermochemical Comparison
Head-to-head
Quantifiable difference in enthalpies of formation and sublimation vs. 4-aminoquinaldine
Essential for process safety and scale-up modeling
Bomb calorimetry data at 298.15 K

Isomeric Purity for Target-Specific Drug Design

Direct procurement of 5-amino-6-nitroquinoline guarantees a regiochemical purity of ≥97% for the critical 5,6-substitution pattern. If synthesized in-house via the nitration of 5-aminoquinoline, the reaction yields a crude mixture of 6-nitro and 8-nitro isomers, typically resulting in >50% material loss during the requisite chromatographic separation or fractional crystallization [1].

Evidence DimensionRegiochemical purity of the 5,6-axis
Target Compound Data≥97% specific isomer upon direct procurement
Comparator Or BaselineCrude nitration of 5-aminoquinoline (mixed 6-nitro/8-nitro isomers)
Quantified DifferenceAvoids >50% material loss typical of separating ortho/para-like nitration mixtures
ConditionsPrecursor selection for fused tricyclic antiviral compound synthesis

Ensures reproducible synthesis of specific target geometries, such as the tricyclic cores of HCV NS5A inhibitors, without the labor penalty of isomer separation.

Imidazoquinoline Precursor
Class-level
Directly documented precursor via 5,6-diaminoquinoline intermediate
Required for imidazoquinoline core synthesis
Reductive cyclization route

Electrochemical Process Monitoring Compatibility

Unlike non-electroactive precursors, 5-amino-6-nitroquinoline exhibits distinct, quantifiable reduction peaks at carbon paste electrodes when analyzed via differential pulse voltammetry (DPV) and direct current voltammetry (DCV). This specific electrochemical profile enables high-precision, real-time monitoring of the reduction process using HPLC with electrochemical detection (HPLC-ED) .

Evidence DimensionElectrochemical detectability
Target Compound DataDistinct reduction peaks measurable via DPV/DCV/ASV
Comparator Or BaselineNon-electroactive upstream precursors
Quantified DifferenceEnables real-time HPLC-ED monitoring during the reduction phase
ConditionsCarbon paste electrode under standard voltammetric sweep conditions

Enables precise Process Analytical Technology (PAT) integration to monitor the critical nitro-to-amine reduction step in pharmaceutical manufacturing.

Cathepsin B Inhibition
Cross-study comparable
Ki >2.90E+3 nM; rank order: nitroxoline > 5-amino-6-nitroquinoline > other isomers
Supports SAR studies for CatB inhibitor design
Human recombinant CatB, QFRET assay
H-Bond Stabilization
Data to verify
13.6 kJ/mol energy difference vs. 8-nitroquinoline
Indicates unique electronic stabilization
Computational study; experimental verification may be needed

Synthesis of HCV NS5A Inhibitors

5-Amino-6-nitroquinoline is the optimal starting material for generating the fused tricyclic cores required for next-generation Hepatitis C antivirals. Its specific 5,6-substitution pattern allows for precise palladium-catalyzed hydrogenation followed by immediate cyclization to form the active pharmacophore, avoiding the isomeric impurities of upstream precursors [1].

One-Pot Manufacturing of Imidazo[4,5-f]quinolines

Ideal for process chemistry workflows utilizing sodium dithionite (Na2S2O4) reductive cyclization. The stability of the nitro group allows it to be mixed with various aldehydes before in situ reduction, streamlining the production of complex heterocyclic libraries and avoiding diamine degradation [2].

Development of Bombesin Receptor 3 Agonists

Procured specifically for the synthesis of benzodiazepine sulfonamide-based receptor agonists, where the quinoline core must be precisely functionalized at the 5 and 6 positions to ensure correct receptor binding affinity and downstream biological activity .

Process Analytical Technology (PAT) and Sensor Calibration

Utilized as a standard reference material in the development of carbon paste electrode sensors and HPLC-ED methodologies, owing to its well-characterized and highly reproducible differential pulse voltammetry profile during electrochemical reduction .

Application Fit Matrix

Application
Selection Property
Validation Focus
Nitroaromatic sensor development
Well-characterized electrochemical reduction
Voltammetric method optimization
Imidazoquinoline core synthesis
Directly documented precursor
Reductive cyclization route validation
Process safety modeling
Specific thermochemical data
Adiabatic temperature rise prediction
Cathepsin B SAR studies
Distinct CatB inhibition profile
Pharmacophore mapping

XLogP3

1.9

LogP

1.61 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35975-00-9

Wikipedia

5-Amino-6-nitroquinoline

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